Anaspaz

Description

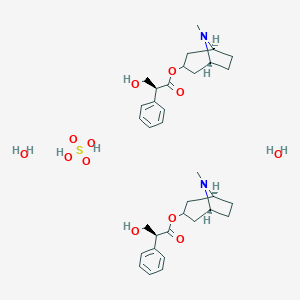

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSVDJUWKSRQMD-OMLVBYQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6835-16-1, 620-61-1 | |

| Record name | Hyoscyamine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyoscyamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOSCYAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anaspaz (Hyoscyamine) on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaspaz, with the active ingredient hyoscyamine (B1674123), is a tropane (B1204802) alkaloid widely recognized for its antispasmodic effects on smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of hyoscyamine. As the levorotatory isomer of atropine (B194438), hyoscyamine functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] This antagonism effectively blocks the parasympathetic nervous system's influence on smooth muscle, leading to muscle relaxation and a reduction in gastrointestinal motility.[1][2] This document details the receptor binding affinities, downstream signaling pathways, and quantitative functional effects of hyoscyamine on smooth muscle. Furthermore, it provides detailed protocols for key experimental assays used to characterize its pharmacological profile.

Introduction

Hyoscyamine, a naturally occurring belladonna alkaloid, is a cornerstone in the treatment of various gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome.[2] Its therapeutic efficacy stems from its potent anticholinergic properties.[1] Understanding the precise mechanism of action at the molecular and cellular levels is crucial for the continued development of targeted antimuscarinic agents with improved selectivity and reduced side-effect profiles. This guide aims to provide an in-depth technical resource for professionals engaged in pharmacological research and drug development.

Molecular Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of hyoscyamine is its competitive and non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2][3] By binding to these receptors, hyoscyamine prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating its downstream effects. This blockade of parasympathetic stimulation leads to a reduction in the tone and motility of smooth muscle throughout the gastrointestinal tract.[1][2]

Muscarinic Receptor Subtypes and Binding Affinity

There are five known subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). Smooth muscle contraction is primarily mediated by the M2 and M3 subtypes, with M3 playing a more direct role in initiating contraction and M2 indirectly contributing by inhibiting relaxation pathways.[4] Hyoscyamine, being a non-selective antagonist, binds to all five subtypes. Its potency is approximately twice that of atropine, as the dextrorotatory isomer of atropine is nearly inactive.[1]

Table 1: Comparative Antagonist Affinity (pA2) and Binding Affinity (Ki) Values for Muscarinic Antagonists

| Antagonist | Preparation | Receptor Subtype(s) | pA2 Value | Reference |

| Atropine | Guinea Pig Ileum | Muscarinic | 9.93 ± 0.04 | [5] |

| Hyoscine | Guinea Pig Ileum | Muscarinic | 9.46 ± 0.05 | [5] |

| Atropine | Rat Ileum | Muscarinic | ~9.0 | [6] |

| N-methylscopolamine | Rat Ileum | Muscarinic | 10.47 ± 0.10 | [6] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency. Higher pA2 values indicate greater potency.

Downstream Signaling Pathways

The binding of acetylcholine to muscarinic receptors on smooth muscle cells initiates a cascade of intracellular events leading to contraction. Hyoscyamine's antagonism of these receptors disrupts these signaling pathways.

M3 Receptor Signaling and its Inhibition by Hyoscyamine

The M3 muscarinic receptor is coupled to the Gq/11 family of G-proteins.[4] Activation of the M3 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction. Hyoscyamine, by blocking the M3 receptor, prevents this entire cascade, leading to muscle relaxation.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

Hyoscyamine: A Technical Guide to its Non-Selective Muscarinic Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscyamine (B1674123), a naturally occurring tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and functions as a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By blocking the action of the endogenous neurotransmitter acetylcholine, hyoscyamine inhibits parasympathetic nerve activity throughout the body. This technical guide provides an in-depth overview of the pharmacology of hyoscyamine, focusing on its mechanism of action, receptor binding affinity, pharmacokinetics, and the downstream effects of its non-selective antagonism on intracellular signaling pathways. Detailed experimental protocols for assessing muscarinic receptor binding are also presented to aid in future research and development.

Introduction

Hyoscyamine is a secondary metabolite found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1] It is widely used for its antispasmodic and anticholinergic properties to treat a variety of conditions, including gastrointestinal disorders like irritable bowel syndrome and peptic ulcers, as well as bladder spasms.[3][4] Its therapeutic effects are a direct result of its ability to competitively and non-selectively block all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] This non-selectivity, however, also contributes to its characteristic profile of side effects. Understanding the technical details of its interaction with mAChRs is crucial for its appropriate clinical application and for the development of more selective future therapeutics.

Mechanism of Action: Non-Selective Muscarinic Blockade

Hyoscyamine exerts its effects by competitively binding to muscarinic receptors on the effector cells of parasympathetic nerves, as well as in the central nervous system.[3] This binding is reversible and prevents acetylcholine from activating these receptors. The blockade is considered "non-selective" because hyoscyamine exhibits a high affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5), albeit with some minor variations in affinity.[5]

The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate distinct physiological responses by coupling to different G-protein families.

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.

-

M2 and M4 receptors primarily couple to Gi/o proteins.

By antagonizing these receptors, hyoscyamine disrupts the normal signaling cascades initiated by acetylcholine, leading to a range of physiological effects.

Muscarinic Receptor Signaling Pathways

The non-selective antagonism of muscarinic receptors by hyoscyamine results in the inhibition of two major signaling pathways: the Gq/11 pathway and the Gi/o pathway.

Inhibition of the Gq/11 Signaling Pathway (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] Hyoscyamine blocks these downstream effects by preventing the initial receptor activation.

Inhibition of the Gi/o Signaling Pathway (M2, M4)

The activation of M2 and M4 receptors by acetylcholine activates the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking these receptors, hyoscyamine prevents the decrease in cAMP, thereby interfering with cellular processes regulated by this pathway, such as the slowing of the heart rate.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Articles [globalrx.com]

- 5. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Unraveling the Anticholinergic Core of Hyoscyamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research elucidating the anticholinergic effects of hyoscyamine (B1674123). By providing a comprehensive overview of its mechanism of action, quantitative receptor binding data, and detailed experimental protocols, this document serves as a critical resource for professionals in the fields of pharmacology and drug development.

Executive Summary

Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, exerts its therapeutic effects primarily through its action as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3] This antagonism at parasympathetic neuroeffector junctions leads to a reduction in smooth muscle contractions, decreased glandular secretions, and various effects on the central nervous system.[4][5] This guide will systematically explore the core principles of hyoscyamine's anticholinergic activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

Hyoscyamine's primary mechanism of action is the competitive blockade of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[2][6] By binding to these receptors without activating them, hyoscyamine prevents the endogenous neurotransmitter acetylcholine from eliciting its normal physiological responses. This leads to a functional inhibition of the parasympathetic nervous system.

The five muscarinic receptor subtypes are coupled to different intracellular signaling pathways:

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[7][8] Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[7][8] Agonist binding to these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Hyoscyamine, by blocking these receptors, prevents the initiation of these downstream signaling cascades.

Quantitative Data: Receptor Binding Affinities

The affinity of hyoscyamine for muscarinic receptors is a critical determinant of its potency. The following tables summarize the binding affinities of the active S-(-)-hyoscyamine and its less active R-(+)-enantiomer for human muscarinic receptor subtypes. The data is presented as pKi and pA2 values, where a higher value indicates a higher binding affinity.

Table 1: pKi Values of Hyoscyamine Enantiomers at Human Muscarinic Receptor Subtypes [1]

| Receptor Subtype | S-(-)-Hyoscyamine (pKi ± SEM) | R-(+)-Hyoscyamine (pKi ± SEM) |

| m1 | 9.48 ± 0.18 | 8.21 ± 0.07 |

| m2 | 9.45 ± 0.31 | 7.89 ± 0.06 |

| m3 | 9.30 ± 0.19 | 8.06 ± 0.18 |

| m4 | 9.55 ± 0.13 | 8.35 ± 0.11 |

| m5 | 9.24 ± 0.30 | 8.17 ± 0.08 |

Table 2: pA2 Values of Hyoscyamine Enantiomers at Various Muscarinic Receptor Subtypes [1]

| Receptor Subtype (Tissue) | S-(-)-Hyoscyamine (pA2 ± SEM) | R-(+)-Hyoscyamine (pA2 ± SEM) |

| M1 (Rabbit Vas Deferens) | 9.33 ± 0.03 | 7.05 ± 0.05 |

| M2 (Rat Atrium) | 8.95 ± 0.01 | 7.25 ± 0.04 |

| M3 (Rat Ileum) | 9.04 ± 0.03 | 6.88 ± 0.05 |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a method to determine the binding affinity of hyoscyamine for muscarinic receptors expressed in a cell line or tissue preparation.[9][10][11]

Objective: To determine the inhibition constant (Ki) of hyoscyamine at a specific muscarinic receptor subtype.

Materials:

-

Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

-

Unlabeled hyoscyamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of membrane preparation.

-

Increasing concentrations of unlabeled hyoscyamine.

-

A fixed concentration of the radioligand (typically at its Kd value).

-

For total binding, add assay buffer instead of unlabeled hyoscyamine.

-

For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) instead of hyoscyamine.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration.

-

Determine the IC50 value (the concentration of hyoscyamine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inhibition of Smooth Muscle Contraction (Isolated Organ Bath)

This protocol describes a method to quantify the antagonistic effect of hyoscyamine on agonist-induced smooth muscle contraction in an isolated tissue preparation.

Objective: To determine the pA2 value of hyoscyamine, a measure of its antagonist potency.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat bladder).

-

Krebs-Henseleit solution (or other appropriate physiological salt solution), aerated with 95% O₂ / 5% CO₂.

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

Hyoscyamine.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular changes of the bath solution.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the muscarinic agonist to determine the EC50 value.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of hyoscyamine for a predetermined period (e.g., 30-60 minutes).

-

Agonist Response in the Presence of Antagonist: In the continued presence of hyoscyamine, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of hyoscyamine.

-

Data Analysis (Schild Analysis):

-

Calculate the dose ratio (DR) for each concentration of hyoscyamine: DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of hyoscyamine on the x-axis.

-

The x-intercept of the Schild regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[12]

-

Inhibition of Salivation in an Animal Model

This protocol outlines an in vivo method to assess the antisialagogue effect of hyoscyamine.[13]

Objective: To quantify the reduction in pilocarpine-induced salivation by hyoscyamine.

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Hyoscyamine.

-

Pilocarpine (B147212) (a muscarinic agonist).

-

Saline solution (vehicle control).

-

Pre-weighed cotton balls.

-

Analytical balance.

Procedure:

-

Animal Dosing: Administer hyoscyamine (or vehicle) to the animals via a suitable route (e.g., intraperitoneal, subcutaneous).

-

Induction of Salivation: After a predetermined time to allow for drug absorption, administer pilocarpine to induce salivation.

-

Saliva Collection: Immediately after pilocarpine administration, place pre-weighed cotton balls in the animals' mouths for a specific duration (e.g., 15 minutes).

-

Measurement: Remove the cotton balls and immediately weigh them to determine the amount of saliva secreted.

-

Data Analysis: Compare the amount of saliva produced in the hyoscyamine-treated group to the control group. Calculate the percentage inhibition of salivation.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Muscarinic receptor signaling pathways and the inhibitory action of hyoscyamine.

Caption: Workflow for a radioligand binding assay to determine hyoscyamine's affinity.

Caption: Experimental workflow for assessing hyoscyamine's effect on smooth muscle.

Conclusion

This technical guide provides a foundational understanding of the anticholinergic effects of hyoscyamine, underpinned by quantitative data and detailed experimental methodologies. As a non-selective muscarinic antagonist, hyoscyamine's therapeutic utility is directly attributable to its ability to competitively inhibit acetylcholine at all five receptor subtypes. The presented data and protocols offer a robust framework for further research and development in the field of anticholinergic pharmacology. The visual representations of the signaling pathways and experimental workflows serve to further clarify the complex mechanisms and procedures involved in the study of this important compound.

References

- 1. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 6. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 13. The effect of pirenzepine and L-hyoscyamine on gastric emptying and salivary secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Studies of Hyoscyamine in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123), a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a potent anticholinergic agent.[1][2] As the levorotatory isomer of atropine (B194438), it functions as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] Its ability to block the action of acetylcholine at these receptors gives it a wide range of effects on the peripheral and central nervous systems.[1][4][5][6] This guide provides a comprehensive overview of the exploratory studies of hyoscyamine in neuroscience, focusing on its mechanism of action, pharmacodynamics, and the experimental protocols used to elucidate its effects.

Mechanism of Action

Hyoscyamine's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors.[2][7] By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic activity.[3][6] This blockade affects smooth muscle, cardiac muscle, exocrine glands, and the central nervous system.[3][5]

There is some discussion in the literature regarding its selectivity for mAChR subtypes. While some sources describe hyoscyamine as a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5), others have suggested it may act as a selective antagonist for the M2 receptor.[1] In contrast, related compounds like atropine and scopolamine (B1681570) are generally considered non-selective.[1] The antagonism of M1 and M2 receptors, in particular, has been linked to negative effects on memory and cognition.[1]

Signaling Pathway of Muscarinic Acetylcholine Receptors

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. Hyoscyamine, by blocking this initial step, inhibits these downstream signaling pathways. The diagram below illustrates the general signaling pathway for G-protein coupled muscarinic receptors.

Pharmacodynamics and Central Nervous System Effects

Hyoscyamine readily crosses the blood-brain barrier, leading to a range of central nervous system (CNS) effects.[4] These can include drowsiness, dizziness, confusion, disorientation, short-term memory loss, and in some cases, hallucinations.[8][9] The CNS effects are a direct result of its anticholinergic activity in the brain.

Quantitative Data from Preclinical Studies

Quantitative data on the binding affinities and potency of hyoscyamine are crucial for understanding its pharmacological profile. The following table summarizes key data from various studies.

| Parameter | Receptor/Tissue | Value | Species | Reference |

| Affinity (pA2) | Muscarinic Receptors (Ileum) | ~8.9 | Guinea Pig | [10] |

| Affinity (pA2) | Muscarinic Receptors (Atria) | ~8.8 | Guinea Pig | [10] |

| Anticholinergic Potency | (Relative to Atropine) | 98% | N/A | [1] |

Experimental Protocols

The following sections detail common experimental protocols used to investigate the neuroscience-related effects of hyoscyamine.

Radioligand Binding Assays

These assays are used to determine the binding affinity of hyoscyamine for different muscarinic receptor subtypes.

-

Objective: To quantify the affinity (Ki) of hyoscyamine for muscarinic receptors.

-

Materials:

-

Cell membranes expressing specific muscarinic receptor subtypes (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [³H]N-methylscopolamine).

-

Unlabeled hyoscyamine at various concentrations.

-

Assay buffer (e.g., PBS).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of hyoscyamine.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of hyoscyamine that inhibits 50% of specific binding), which is then used to calculate the Ki value.

-

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of freely moving animals, allowing for the assessment of hyoscyamine's effects on neurotransmitter release.[11]

-

Objective: To determine the effect of hyoscyamine administration on extracellular levels of acetylcholine in specific brain regions (e.g., hippocampus, prefrontal cortex).

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

Hyoscyamine solution for administration (e.g., intraperitoneal injection).

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF).

-

Collect baseline dialysate samples.

-

Administer hyoscyamine to the animal.

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of acetylcholine in the dialysate samples using HPLC.

-

Compare post-administration neurotransmitter levels to baseline.

-

Behavioral Assays

Various behavioral assays in animal models can be used to investigate the CNS effects of hyoscyamine, such as its impact on learning, memory, and motor coordination.

-

Objective: To assess the effects of hyoscyamine on cognitive function and motor activity.

-

Examples of Assays:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Elevated Plus Maze: To assess anxiety-like behavior.

-

Rotarod Test: To measure motor coordination and balance.

-

-

General Procedure:

-

Acclimate animals to the testing environment.

-

Administer hyoscyamine or a vehicle control.

-

After a specific pre-treatment time, conduct the behavioral test.

-

Record and analyze relevant behavioral parameters (e.g., latency to find a platform, time spent in open arms, latency to fall from the rotarod).

-

Clinical Studies and Therapeutic Applications

While this guide focuses on exploratory neuroscience, it's important to note that hyoscyamine is used clinically to treat a variety of conditions, including irritable bowel syndrome, peptic ulcers, and to control respiratory secretions.[5][6] Clinical trials have explored its use as an adjunct in procedures like colonoscopy, with some studies showing a reduction in procedural difficulty and colonic motility.[12] However, other studies have not demonstrated a significant benefit.[13]

Conclusion

Hyoscyamine is a powerful anticholinergic agent with significant effects on the central nervous system. Its primary mechanism of action, the antagonism of muscarinic acetylcholine receptors, is well-established. Exploratory studies utilizing techniques such as radioligand binding assays, in vivo microdialysis, and behavioral paradigms in animal models have been instrumental in characterizing its neuropharmacological profile. Future research may further elucidate the subtype selectivity of hyoscyamine and its potential as a pharmacological tool to probe the roles of the cholinergic system in various neurological processes and as a therapeutic agent in a broader range of neurological and psychiatric disorders. The potential for CNS side effects, including cognitive impairment, remains a critical consideration in its clinical application.[8][9]

References

- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Uncovering the Science: How Hyoscyamine Works for Optimal Relief - Los Angeles Hub [wdch10.laphil.com]

- 8. Levsin (Hyoscyamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. goodrx.com [goodrx.com]

- 10. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sublingual hyoscyamine spray as premedication for colonoscopy: a randomized double-blinded placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hyoscyamine as a pharmacological adjunct in colonoscopy: a randomized, double blinded, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyoscyamine's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide to Affected Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its anticholinergic properties form the basis of its therapeutic applications, which include the treatment of various gastrointestinal and bladder disorders.[2][3] This technical guide provides an in-depth analysis of the biochemical pathways affected by hyoscyamine, focusing on its interaction with the five muscarinic receptor subtypes (M1-M5). This document details the downstream signaling cascades, presents quantitative binding affinity data, outlines key experimental protocols for studying these interactions, and provides visual representations of the involved pathways.

Introduction to Hyoscyamine and Muscarinic Receptors

Hyoscyamine exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system, regulating a wide array of physiological functions.[4] There are five distinct subtypes of muscarinic receptors, each with a unique tissue distribution and coupled to different intracellular signaling pathways.[4]

-

M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[4][5]

Hyoscyamine, by acting as an antagonist at these receptors, prevents the initiation of these signaling cascades, thereby attenuating or blocking the physiological responses mediated by acetylcholine.

Quantitative Data: Hyoscyamine Binding Affinities

The affinity of hyoscyamine for each muscarinic receptor subtype is a critical determinant of its pharmacological profile. The following tables summarize the binding affinities (pKi and Ki values) of the enantiomers of hyoscyamine (S-(-)-hyoscyamine and R-(+)-hyoscyamine) and its racemic form, atropine, for the five human muscarinic receptor subtypes.

| Receptor Subtype | S-(-)-Hyoscyamine pKi | R-(+)-Hyoscyamine pKi |

| M1 | 9.48 ± 0.18 | 8.21 ± 0.07 |

| M2 | 9.45 ± 0.31 | 7.89 ± 0.06 |

| M3 | 9.30 ± 0.19 | 8.06 ± 0.18 |

| M4 | 9.55 ± 0.13 | 8.35 ± 0.11 |

| M5 | 9.24 ± 0.30 | 8.17 ± 0.08 |

| Data from Ghelardini et al. (1997) obtained from studies on human muscarinic receptors expressed in Chinese hamster ovary cells (CHO-K1).[6] |

| Receptor Subtype | Atropine Ki (nM) |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

| Data from a study on the competition of atropine with [3H]-NMS for all muscarinic subtypes.[7] |

Signaling Pathways Affected by Hyoscyamine

Hyoscyamine's antagonism of muscarinic receptors disrupts two primary signaling pathways: the Gq/11 pathway and the Gi/o pathway.

Blockade of the Gq/11-Mediated Phosphoinositide Pathway

By binding to M1, M3, and M5 receptors, hyoscyamine prevents acetylcholine from initiating the Gq/11 signaling cascade. This blockade inhibits the production of the second messengers IP3 and DAG, thereby preventing the subsequent increase in intracellular calcium and activation of PKC. The physiological consequences of this blockade include reduced smooth muscle contraction, decreased glandular secretions, and modulation of neuronal excitability.[1]

Disinhibition of the Gi/o-Mediated cAMP Pathway

Hyoscyamine's antagonism of M2 and M4 receptors prevents the acetylcholine-induced inhibition of adenylyl cyclase. Consequently, the intracellular levels of cAMP are not suppressed, leading to a state of disinhibition. This can result in increased heart rate (due to blockade of M2 receptors in the sinoatrial node) and modulation of neurotransmitter release in the central nervous system.[1][5]

Experimental Protocols

Radioligand Competitive Binding Assay for Muscarinic Receptors

This protocol details a method to determine the binding affinity (Ki) of hyoscyamine for muscarinic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

Unlabeled hyoscyamine

-

Atropine (for determination of non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates and vacuum manifold

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well filter plate, add the following in triplicate:

-

Total Binding: Binding buffer.

-

Non-specific Binding: A high concentration of atropine (e.g., 1 µM).

-

Competition: Serial dilutions of hyoscyamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Radioligand Addition: Add the radiolabeled antagonist to all wells at a final concentration close to its Kd.

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total binding (cpm) - Non-specific binding (cpm).

-

Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Immunoassay

This protocol describes a method to quantify the effect of hyoscyamine on cAMP levels in cells expressing M2 or M4 muscarinic receptors.

Materials:

-

Cells expressing M2 or M4 muscarinic receptors

-

Cell culture medium

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Acetylcholine or a stable analog like carbachol

-

Hyoscyamine

-

cAMP immunoassay kit (e.g., ELISA or HTRF-based)

-

Lysis buffer (provided with the kit or a suitable alternative)

-

Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, or time-resolved fluorescence)

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of hyoscyamine for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Simultaneously or shortly after, add an agonist (e.g., carbachol) to stimulate the M2/M4 receptors.

-

Cell Lysis: After the stimulation period (e.g., 15-30 minutes), lyse the cells according to the immunoassay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP immunoassay according to the kit protocol. This typically involves the addition of a labeled cAMP conjugate and a specific antibody, followed by a detection reagent.

-

Measurement: Read the plate using a suitable plate reader.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the hyoscyamine concentration.

-

Determine the IC50 value of hyoscyamine for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.

-

Conclusion

Hyoscyamine's therapeutic efficacy is a direct consequence of its ability to competitively antagonize muscarinic acetylcholine receptors, thereby modulating key biochemical pathways. Its non-selective nature results in a broad range of physiological effects stemming from the blockade of both Gq/11- and Gi/o-coupled signaling cascades. A thorough understanding of its binding affinities at the five muscarinic receptor subtypes and its impact on downstream second messenger systems is paramount for the rational design of more selective and effective anticholinergic drugs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the intricate mechanisms of muscarinic receptor pharmacology.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

Hyoscyamine's Effects on the Parasympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a potent anticholinergic agent that exerts significant effects on the parasympathetic nervous system.[1] By acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, hyoscyamine effectively blocks the action of the primary parasympathetic neurotransmitter, acetylcholine.[1] This antagonism leads to a wide range of physiological effects, making hyoscyamine a compound of interest for various therapeutic applications and a critical tool in pharmacological research. This technical guide provides an in-depth analysis of the core effects of hyoscyamine on the parasympathetic nervous system, including its mechanism of action, receptor binding characteristics, and its impact on key physiological functions such as gastrointestinal motility and salivary secretion. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The parasympathetic nervous system regulates a multitude of involuntary bodily functions, including digestion, salivation, and heart rate, primarily through the action of acetylcholine on muscarinic receptors. Hyoscyamine's primary mechanism of action is its ability to competitively and non-selectively antagonize these muscarinic receptors located in smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands.[1] This competitive antagonism means that hyoscyamine binds to the same site on the muscarinic receptor as acetylcholine but does not activate it, thereby preventing acetylcholine from eliciting its normal physiological response.

The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins and mediate distinct downstream signaling pathways. M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and subsequent smooth muscle contraction and glandular secretion. In contrast, M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and a reduction in cellular activity, such as a decrease in heart rate. By blocking these receptors, hyoscyamine effectively inhibits the physiological responses mediated by parasympathetic nerve stimulation.

References

Preliminary Studies on Hyoscyamine for Novel Therapeutic Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a well-established antimuscarinic agent.[1] Its therapeutic applications have traditionally centered on its ability to non-selectively antagonize muscarinic acetylcholine (B1216132) receptors, leading to its widespread use in treating a variety of gastrointestinal disorders.[2][3][4][5] However, emerging research into the nuances of muscarinic receptor signaling and the broader physiological effects of cholinergic modulation suggests that the therapeutic potential of hyoscyamine may extend beyond its current indications. This technical guide provides a comprehensive overview of the established pharmacology of hyoscyamine and explores preliminary findings and theoretical frameworks for its application in novel therapeutic areas, including inflammatory conditions, cancer, and neurodegenerative diseases. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development in this promising field.

Core Pharmacology of Hyoscyamine

Hyoscyamine's primary mechanism of action is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] By blocking the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, hyoscyamine elicits a range of physiological effects.[2][6]

Established Therapeutic Applications

Hyoscyamine is clinically used for a variety of conditions, primarily related to smooth muscle spasm and hypersecretory states in the gastrointestinal tract. These include:

It is also used as a premedication to reduce secretions before anesthesia and to control symptoms of Parkinson's disease.[2][3]

Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of hyoscyamine.

| Parameter | Value | Reference |

| Bioavailability | ~50% (oral) | [6] |

| Protein Binding | Data not readily available | |

| Metabolism | Hepatic | [6] |

| Elimination Half-life | 3-5 hours | [6] |

| Excretion | Renal | [6] |

Novel Therapeutic Targets and Preliminary Findings

While direct research into novel applications of hyoscyamine is limited, its known mechanisms of action and findings from related studies suggest potential for new therapeutic avenues.

Anti-inflammatory Properties

While a study on the methanolic extract of Hyoscyamus niger seeds (a source of hyoscyamine) demonstrated significant anti-inflammatory, analgesic, and antipyretic activities, the primary compound identified as responsible for the anti-inflammatory effect was cleomiscosin A, not hyoscyamine. However, the anticholinergic action of hyoscyamine itself may contribute to anti-inflammatory effects in certain contexts by modulating cholinergic anti-inflammatory pathways. Further research is needed to delineate any direct anti-inflammatory role of hyoscyamine.

Potential in Oncology

To date, there are no published in-vitro studies specifically investigating the cytotoxic effects of hyoscyamine on cancer cell lines. However, the role of muscarinic receptors in cancer cell proliferation and migration is an active area of research. As a non-selective muscarinic antagonist, hyoscyamine could theoretically be investigated for its potential to inhibit these processes in cancers where cholinergic signaling is implicated.

Applications in Neurodegenerative Diseases

The use of hyoscyamine for controlling symptoms of Parkinson's disease is established.[2][3] Its potential in other neurodegenerative diseases, such as Alzheimer's disease, is more speculative. While anticholinergic agents are generally associated with cognitive impairment, the complex interplay of cholinergic signaling in neurodegeneration may present opportunities for targeted modulation. For instance, the stereoisomer R-(+)-hyoscyamine has been shown to increase acetylcholine release at low concentrations, a mechanism that could be explored for its potential cognitive-enhancing effects.

Signaling Pathways and Mechanisms of Action

Established Muscarinic Receptor Antagonism

Hyoscyamine's antagonism of M2 and M4 receptors leads to an increase in adenylyl cyclase activity (by inhibiting the inhibitor, Gαi/o), while its blockade of M1, M3, and M5 receptors inhibits the phospholipase C pathway.

Modulation of Constitutive Muscarinic Receptor Activity and cAMP Signaling

A study on rat cardiac membranes revealed that muscarinic receptors exhibit agonist-independent constitutive activity, leading to a mild, continuous inhibition of adenylyl cyclase.[7] S-(-)-hyoscyamine was found to act as an inverse agonist, suppressing this constitutive activity and thereby enhancing forskolin-stimulated cAMP synthesis.[7] This suggests a more nuanced role for hyoscyamine in modulating intracellular signaling than simple antagonism.

Quantitative Data

Stereospecific Effects of Hyoscyamine on cAMP Synthesis

The study on constitutive muscarinic receptor activity demonstrated the stereospecificity of hyoscyamine's effect on cAMP synthesis.

| Compound | Potency | Finding | Reference |

| S-(-)-hyoscyamine | High | Enhanced forskolin-stimulated cAMP synthesis by up to 24% | [7] |

| R-(+)-hyoscyamine | 30-fold lower than S-(-) enantiomer | Confirmed receptor-mediated action | [7] |

Effects of R-(+)-hyoscyamine on Acetylcholine Release

A study on the R-(+) enantiomer of hyoscyamine revealed its ability to increase acetylcholine release.

| Experimental Model | Dose/Concentration | Increase in ACh Release | Reference |

| Rat phrenic nerve-hemidiaphragm (in vitro) | 10⁻¹⁴ to 10⁻¹² M | 15.9 ± 2.1% | [8] |

| Cortical microdialysis in free-moving rats (in vivo) | 5 µg/kg i.p. | 63.3 ± 16.3% | [8] |

Experimental Protocols

Forskolin-Stimulated cAMP Synthesis Assay

This protocol is based on the methodology used to study the effect of hyoscyamine on constitutively active muscarinic receptors.[7]

Objective: To measure the effect of hyoscyamine on forskolin-stimulated cyclic AMP (cAMP) synthesis in a cell membrane preparation.

Materials:

-

Rat cardiac (atrial and ventricular) membranes

-

S-(-)-hyoscyamine and R-(+)-hyoscyamine

-

Forskolin

-

Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and a phosphodiesterase inhibitor like IBMX)

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Prepare rat cardiac membranes by homogenization and centrifugation.

-

Pre-incubate the membranes with varying concentrations of S-(-)-hyoscyamine or R-(+)-hyoscyamine for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the adenylyl cyclase reaction by adding a solution containing ATP and forskolin.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by boiling or adding a stop solution.

-

Centrifuge the samples to pellet the membranes.

-

Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Calculate the percentage enhancement of forskolin-stimulated cAMP synthesis in the presence of hyoscyamine compared to forskolin alone.

In Vitro Cytotoxicity Assay (MTT Assay) - A Proposed Protocol for Hyoscyamine

This is a general protocol that can be adapted to screen hyoscyamine for potential anticancer activity.

Objective: To determine the cytotoxic effect of hyoscyamine on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium and supplements

-

Hyoscyamine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of hyoscyamine and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of hyoscyamine that inhibits 50% of cell growth).

Future Directions and Conclusion

The therapeutic potential of hyoscyamine may be broader than its current clinical applications. Preliminary evidence suggests that its interaction with muscarinic receptors, particularly its ability to modulate constitutive receptor activity, could be leveraged for new therapeutic strategies. The stereospecific effects of its enantiomers also warrant further investigation.

Future research should focus on:

-

Directly investigating the anti-inflammatory effects of hyoscyamine independent of its plant source.

-

Screening hyoscyamine against a panel of cancer cell lines to identify any potential cytotoxic or anti-proliferative effects.

-

Exploring the effects of both S-(-)- and R-(+)-hyoscyamine in preclinical models of neurodegenerative diseases to assess their impact on disease progression and cognitive function.

References

- 1. In vitro cytotoxicity and neurotoxicity assessment of the alkaloidal constituents derived from Asimina triloba twigs [agris.fao.org]

- 2. Constitutive inhibitory action of muscarinic receptors on adenylyl cyclase in cardiac membranes and its stereospecific suppression by hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The constitutive activity of the human muscarinic M3 receptor unmasks differences in the pharmacology of anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive activity of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijzab.com [ijzab.com]

- 7. Muscarinic receptor regulation of cardiac adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of L-Hyoscyamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction

L-hyoscyamine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1][2] It is the pure levorotatory isomer of atropine, and its pharmacological activity is approximately twice that of atropine, as the dextrorotatory isomer is nearly inactive.[1][3] As a potent anticholinergic agent, L-hyoscyamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This guide provides a detailed examination of the pharmacodynamics of L-hyoscyamine, including its mechanism of action, receptor binding affinities, physiological effects on various organ systems, and the experimental protocols used to characterize these properties.

II. Mechanism of Action

The primary mechanism of action for L-hyoscyamine is the competitive and non-selective antagonism of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[1][4] By binding to these receptors, L-hyoscyamine prevents acetylcholine from eliciting its characteristic parasympathetic effects. This blockade occurs at postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[5] The inhibitory effects are widespread, impacting the central nervous system (CNS) and peripheral tissues, including smooth muscle, cardiac muscle, and exocrine glands.[1][2]

Caption: L-hyoscyamine competitively antagonizes acetylcholine at postsynaptic muscarinic receptors.

III. Receptor Binding Affinity

L-hyoscyamine is characterized as a non-selective muscarinic antagonist, meaning it binds to all five receptor subtypes without strong preference.[1][4] However, binding affinity studies reveal subtle differences. The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki) or its logarithmic form (pKi), with a lower Ki and higher pKi value indicating greater binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of Hyoscyamine Enantiomers

| Receptor Subtype | S-(-)-Hyoscyamine (L-Hyoscyamine) pKi | R-(+)-Hyoscyamine pKi |

|---|---|---|

| Human m1 | 9.48 ± 0.18 | 8.21 ± 0.07 |

| Human m2 | 9.45 ± 0.31 | 7.89 ± 0.06 |

| Human m3 | 9.30 ± 0.19 | 8.06 ± 0.18 |

| Human m4 | 9.55 ± 0.13 | 8.17 ± 0.08 |

| Human m5 | 9.24 ± 0.30 | 8.17 ± 0.08 |

Data sourced from a study using human muscarinic receptors expressed in Chinese hamster oocytes (CHO-K1).[6]

The data clearly demonstrates that the S-(-)-enantiomer (L-hyoscyamine) has a significantly higher affinity for all muscarinic receptor subtypes compared to its R-(+)-counterpart.[6]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Ki) of a non-labeled compound like L-hyoscyamine.

-

Membrane Preparation:

-

Tissues or cells expressing the target muscarinic receptor subtypes (e.g., CHO-K1 cells transfected with human M1-M5 receptors) are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[7]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[7]

-

Protein concentration is determined using a standard method like the BCA assay.[7]

-

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.[7]

-

Each well contains:

-

A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methyl-scopolamine or [3H]-QNB).[8]

-

A specific amount of the prepared cell membrane protein.

-

Varying concentrations of the unlabeled competing ligand (L-hyoscyamine), typically in serial dilutions.

-

-

To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a non-labeled antagonist (e.g., atropine).

-

-

Incubation and Filtration:

-

The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7]

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[7]

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (L-hyoscyamine). This generates a sigmoidal competition curve, from which the IC50 value (the concentration of L-hyoscyamine that displaces 50% of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Caption: Experimental workflow for a radioligand competition binding assay.

IV. Pharmacodynamic Effects on Organ Systems

The anticholinergic properties of L-hyoscyamine result in a wide range of physiological effects. The sensitivity of different organ systems to muscarinic blockade is dose-dependent. The glands (salivary, bronchial, sweat) are most sensitive, followed by the eye and heart, and then the smooth muscle of the gastrointestinal and urinary tracts.[9]

Table 2: Quantitative Effects of L-Hyoscyamine on Organ Systems

| Organ System | Effect | Dose / Condition | Quantitative Result |

|---|---|---|---|

| Gastrointestinal | Inhibition of Gastric Secretion | 0.84 mg, 3x daily (Duodenal Ulcer Patients) | Significant reduction in stimulated secretory volume.[1] |

| Gastrointestinal | Delayed Gastric Emptying | 0.6 mg, 2x daily (Healthy Volunteers) | Gastric emptying was significantly delayed.[1] |

| Gastrointestinal | Inhibition of Esophageal Peristalsis | 0.6 mg, 2x daily (Healthy Volunteers) | Swallowing-induced peristalsis was inhibited in 51% of subjects.[1] |

| Exocrine Glands | Inhibition of Salivary Secretion | 0.6 mg, 2x daily (Healthy Volunteers) | Salivary secretion was significantly affected.[1] |

| Ocular | Mydriasis & Cycloplegia | 0.6 mg, 2x daily (Healthy Volunteers) | Affected both pupil size and near-point distance.[1] |

| Central Nervous | Acetylcholine Release | 5 µg/kg i.p. (Rats, R-(+)-hyoscyamine) | Increased cortical acetylcholine release by 63.3%.[6] |

Experimental Protocol: In Vitro Organ Bath Assay

This protocol details a common method for assessing the effect of antagonists like L-hyoscyamine on smooth muscle contractility.

-

Tissue Preparation:

-

An animal (e.g., guinea pig) is euthanized according to ethical guidelines.

-

A segment of smooth muscle tissue, such as the ileum, bladder (detrusor), or trachea, is quickly dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Ringer bicarbonate solution).[10][11]

-

The tissue is cleaned of adherent connective and fatty tissues and cut into strips or rings of appropriate size.[12]

-

-

Mounting and Equilibration:

-

The tissue preparation is mounted in a temperature-controlled organ bath (typically 37°C) filled with the physiological salt solution, which is continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2) to maintain pH and oxygenation.[10]

-

One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer, which measures changes in muscle tension.

-

The tissue is placed under a small amount of resting tension (preload) and allowed to equilibrate for a period (e.g., 60 minutes), with regular washing, until a stable baseline is achieved.[12]

-

-

Determining Agonist Response:

-

A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine). The agonist is added to the bath in increasing concentrations, and the resulting contraction is recorded until a maximal response is achieved.[13]

-

-

Antagonist Incubation and Challenge:

-

The tissue is washed thoroughly to remove the agonist and allowed to return to its baseline tension.

-

A known concentration of the antagonist (L-hyoscyamine) is added to the bath, and the tissue is incubated for a set period (e.g., 20-30 minutes) to allow for receptor binding.[10]

-

In the continued presence of L-hyoscyamine, the cumulative concentration-response curve for the agonist is repeated.

-

-

Data Analysis:

-

The antagonist will cause a rightward shift in the agonist's concentration-response curve, indicating that a higher concentration of the agonist is required to produce the same level of contraction.

-

The magnitude of this shift can be used to quantify the potency of the antagonist, often by calculating the pA2 value through a Schild plot analysis. A parallel shift with no reduction in the maximal response is indicative of competitive antagonism.

-

Caption: General workflow for an in vitro organ bath experiment to test an antagonist.

V. Dose-Response Relationships

The clinical effects of L-hyoscyamine are directly related to the administered dose. Lower doses primarily affect glandular secretions and heart rate, while higher doses are required to inhibit gastrointestinal and bladder motility.

Table 3: Typical Therapeutic Dosing and Effects

| Administration Route | Adult Dose Range | Primary Therapeutic Use |

|---|---|---|

| Oral (Immediate Release) | 0.125 - 0.25 mg every 4-8 hours | Adjunctive therapy for peptic ulcers, irritable bowel syndrome (IBS), neurogenic bladder.[14][15] |

| Oral (Extended Release) | 0.375 - 0.75 mg every 12 hours | Long-term management of IBS and other spastic conditions.[14] |

| Sublingual | 0.125 - 0.25 mg every 4 hours | Rapid relief of acute spasms.[15] |

| Parenteral (IV, IM, SubQ) | 0.25 - 0.5 mg every 4 hours | Preoperative drying agent, reversal of drug-induced bradycardia, anticholinesterase poisoning.[14][15] |

Maximum daily oral dose is typically 1.5 mg.[14][15]

Adverse effects are also dose-dependent and represent extensions of the drug's pharmacological actions. Common side effects include dry mouth, blurred vision, dizziness, constipation, and urinary hesitancy.[16][17] At higher doses or in cases of overdose, more severe CNS effects like confusion, disorientation, and hallucinations can occur.[2]

L-hyoscyamine is a potent, non-selective, competitive muscarinic antagonist. Its pharmacodynamic profile is characterized by high affinity for all five muscarinic receptor subtypes, with the S-(-)-enantiomer being the pharmacologically active form. Its clinical utility stems from its ability to inhibit parasympathetic activity across a range of organ systems, most notably reducing smooth muscle spasms and glandular secretions in the gastrointestinal tract. A thorough understanding of its receptor binding kinetics, dose-dependent physiological effects, and the experimental methodologies used for its characterization is essential for its continued application in clinical practice and for the development of novel, more selective antimuscarinic agents.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 3. Atropine - Wikipedia [en.wikipedia.org]

- 4. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. A method using L-hyoscyamine for the study of muscarinic acetylcholine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdr.net [pdr.net]

- 10. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Evaluation of Carbachol and Endothelin on Contractility of Colonic Smooth Muscle in Hirschsprung’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.aap.org [publications.aap.org]

- 15. mims.com [mims.com]

- 16. Hyoscyamine: MedlinePlus Drug Information [medlineplus.gov]

- 17. Hyoscyamine Sulfate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

An Initial Investigation into the Central Nervous System Effects of Hyoscyamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial investigation into the central nervous system (CNS) effects of hyoscyamine (B1674123), a tropane (B1204802) alkaloid and potent antimuscarinic agent. By competitively antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs), hyoscyamine modulates a wide array of cholinergic functions within the CNS. This document details the binding affinity of S-(-)-hyoscyamine to human muscarinic receptor subtypes, delineates the associated signaling pathways, and provides established experimental protocols for the in vitro and in vivo characterization of its CNS effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of drugs targeting the cholinergic system.

Introduction

Hyoscyamine, the levorotatory isomer of atropine (B194438), is a naturally occurring tropane alkaloid found in plants of the Solanaceae family. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. Due to its ability to cross the blood-brain barrier, hyoscyamine exerts significant effects on the central nervous system, leading to a range of physiological and psychological responses. Understanding the nuances of its interaction with CNS muscarinic receptors is pivotal for both elucidating fundamental neurobiology and for the development of novel therapeutics. This guide summarizes the current understanding of hyoscyamine's central effects, with a focus on its receptor binding profile and the downstream signaling cascades it modulates.

Quantitative Data: Muscarinic Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency and potential for therapeutic efficacy and side effects. The binding affinity of S-(-)-hyoscyamine, the pharmacologically active isomer, for the five human muscarinic receptor subtypes (M1-M5) has been quantified using radioligand binding assays. The pKi value, which is the negative logarithm of the inhibition constant (Ki), is a common measure of binding affinity; a higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Mean pKi ± SEM |

| M1 | 9.48 ± 0.18 |

| M2 | 9.45 ± 0.31 |

| M3 | 9.30 ± 0.19 |

| M4 | 9.55 ± 0.13 |

| M5 | 9.24 ± 0.30 |

| Data from Ghelardini C, et al.[1] |

These data indicate that S-(-)-hyoscyamine is a high-affinity, non-selective antagonist across all five muscarinic receptor subtypes in the human brain.

Signaling Pathways

Hyoscyamine's antagonism of muscarinic receptors disrupts the downstream signaling cascades normally initiated by acetylcholine. These pathways are primarily dependent on the G-protein to which the specific muscarinic receptor subtype is coupled.

Gq-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins. Blockade of these receptors by hyoscyamine inhibits the activation of Phospholipase C (PLC), a key enzyme in this pathway. This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into its secondary messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium release from intracellular stores and DAG-induced activation of protein kinase C (PKC) are attenuated.

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Hyoscyamine's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in intracellular cyclic AMP (cAMP) levels. Furthermore, the blockade of M2 and M4 receptors prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in a reduction of potassium efflux and a subsequent depolarization of the neuronal membrane, leading to increased neuronal excitability.

Experimental Protocols

The following sections outline the methodologies for key experiments used to investigate the central nervous system effects of hyoscyamine.

Radioligand Binding Assay for Muscarinic Receptor Affinity